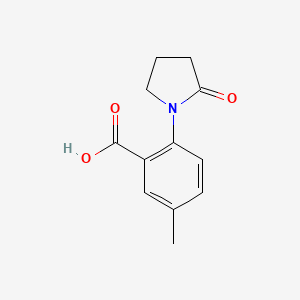
5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid
説明
5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound interacts with various biomolecules, influencing enzyme activity and protein interactions. Its ability to bind to specific enzymes can lead to either inhibition or activation of metabolic pathways, thereby altering cellular metabolism.
Table 1: Interaction with Enzymes
| Enzyme | Effect | Reference |
|---|---|---|
| Cytochrome P450 | Inhibition | |
| Dipeptidyl peptidase | Activation | |
| Protein Kinase A | Modulation |
Cellular Effects
The compound has been shown to influence various cellular processes, including apoptosis, cell growth, and differentiation. Its effects on signaling pathways can result in significant changes in gene expression.
Case Study: A549 Cells
In a study involving A549 human lung adenocarcinoma cells, this compound exhibited cytotoxic effects. The compound reduced cell viability significantly compared to control groups, demonstrating its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, the compound's activity is primarily mediated through its binding affinity for specific receptors and enzymes. This interaction can lead to downstream effects on gene expression and cellular signaling.
Mechanistic Pathways
- Enzyme Inhibition : The compound inhibits key metabolic enzymes, leading to altered metabolic flux.
- Gene Regulation : It modulates transcription factors that regulate genes associated with cell cycle progression and apoptosis.
- Antimicrobial Activity : Exhibits selective antimicrobial properties against multidrug-resistant strains of bacteria.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anticancer Agent : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapy.
- Antimicrobial Agent : Effective against resistant strains of bacteria, it may serve as a basis for developing new antibiotics.
- Neurological Disorders : Potential anticonvulsant properties make it relevant for treating epilepsy and other neurological conditions.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts. Notably:
- Anticancer Activity : In vitro studies showed a reduction in viability of cancer cells by up to 70% at concentrations of 100 µM.
- Antimicrobial Efficacy : The compound demonstrated significant activity against Staphylococcus aureus strains resistant to conventional treatments.
Table 2: Summary of Biological Activities
特性
IUPAC Name |
5-methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-4-5-10(9(7-8)12(15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLUZUUCMRSYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















